![molecular formula C12H12N2OS B5631336 4-ethyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5631336.png)
4-ethyl-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
4-ethyl-N-1,3-thiazol-2-ylbenzamide, also known as ETTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETTB is a heterocyclic compound that contains a thiazole ring, and it is widely used in the synthesis of other organic compounds.
Scientific Research Applications
Antioxidant Properties
Thiazoles, including 4-ethyl-N-(1,3-thiazol-2-yl)benzamide, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .
Analgesic Activity
Research suggests that certain thiazole derivatives exhibit analgesic properties. These compounds may modulate pain pathways, making them relevant for pain management .
Anti-Inflammatory Effects
Thiazoles have been explored as anti-inflammatory agents. Their ability to inhibit inflammatory pathways could contribute to the development of novel anti-inflammatory drugs .
Antimicrobial and Antifungal Activity
Thiazoles, including ChemDiv3_000589, have demonstrated antimicrobial and antifungal effects. These compounds may be useful in combating bacterial and fungal infections .
Neuroprotective Potential
Some thiazole derivatives exhibit neuroprotective properties. They may help protect neurons from damage caused by oxidative stress, inflammation, or other factors .
Antitumor and Cytotoxic Effects
Thiazoles have been investigated as potential antitumor agents. Their cytotoxic activity against cancer cells makes them promising candidates for cancer therapy .
- Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012). Read more
Mechanism of Action
Target of Action
These include enzymes like topoisomerases , and receptors involved in inflammatory responses . The role of these targets varies, but they are often critical in cellular processes such as DNA replication, signal transduction, and immune response.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Biochemical Pathways
For instance, some thiazole derivatives have been found to induce S phase arrest in the cell cycle, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure
Result of Action
Thiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives
properties
IUPAC Name |
4-ethyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-9-3-5-10(6-4-9)11(15)14-12-13-7-8-16-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWNBKBVTQVBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1,3-thiazol-2-yl)benzamide |
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